molecular formula C16H18N2O3S B6543182 N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide CAS No. 1060262-96-5

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide

Cat. No.: B6543182
CAS No.: 1060262-96-5
M. Wt: 318.4 g/mol
InChI Key: TYLADOBVTZGELX-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide typically involves the reaction of N-methyl-2-bromoacetamide with 4-(phenylmethanesulfonamido)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • N-phenyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide
  • N-methyl-2-[4-(phenylsulfonamido)phenyl]acetamide
  • N-methyl-2-[4-(phenylmethanesulfonyl)phenyl]acetamide

Comparison: N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide is unique due to the presence of the phenylmethanesulfonamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications. The presence of the N-methyl group also influences its solubility and interaction with biological targets, differentiating it from other sulfonamide derivatives .

Properties

IUPAC Name

2-[4-(benzylsulfonylamino)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17-16(19)11-13-7-9-15(10-8-13)18-22(20,21)12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLADOBVTZGELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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